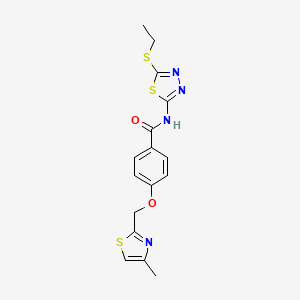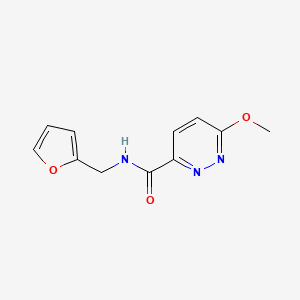
N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(Methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound featuring a combination of diverse functional groups. Its intricate structure is indicative of its potential versatility and utility in various scientific and industrial applications.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step processes combining the appropriate reagents under specific conditions to achieve the desired compound. The starting materials often include phenyl derivatives, thiols, piperidines, and oxalamide precursors. Reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to optimize yield and purity.
Industrial production methods: In an industrial setting, the production of this compound would likely be scaled up using batch or continuous flow reactors. Optimized conditions involving precise control of reactant concentrations, temperature, and pressure would ensure high efficiency and consistency. Catalysts and solvents play a crucial role in driving the reactions to completion while minimizing by-products.
Análisis De Reacciones Químicas
Types of reactions it undergoes: N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide can participate in a variety of chemical reactions due to its functional groups:
Oxidation: Thiol group may be oxidized to sulfoxides or sulfones.
Reduction: Nitro or carbonyl groups, if present, could be reduced.
Substitution: Aromatic substitution reactions might occur depending on the substituents on the phenyl ring.
Common reagents and conditions used in these reactions: Common reagents could include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reductions, and electrophiles or nucleophiles for substitution reactions. Solvents such as dichloromethane, ethanol, or water, along with appropriate catalysts, might be used to facilitate these reactions.
Major products formed from these reactions:
Oxidation could lead to products like sulfoxides or sulfones.
Reduction might yield alcohols or amines.
Substitution reactions could introduce various functional groups to the aromatic ring, significantly altering the compound's properties.
Aplicaciones Científicas De Investigación
This compound holds potential in several fields:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Used in the development of materials with specific properties such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide depends on its interactions at the molecular level. It may target specific proteins or enzymes, modulating their activity through binding interactions. Pathways involved could include signal transduction cascades or metabolic pathways, ultimately influencing cellular functions.
Comparación Con Compuestos Similares
When compared to similar compounds such as N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide stands out due to its unique structural features that confer specific reactivity and potential applications. Similar compounds might include:
Other oxalamide derivatives with varying substituents on the aromatic ring.
Piperidine-containing compounds with different side chains.
Compounds with similar thiol groups but differing backbone structures.
This compound's distinct combination of functional groups and structure makes it a valuable compound for further exploration in various scientific disciplines.
Propiedades
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-27-18-5-3-2-4-17(18)22-20(25)19(24)21-14-15-6-10-23(11-7-15)16-8-12-26-13-9-16/h2-5,15-16H,6-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJOQOWOLZWSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2542010.png)

![7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2542014.png)

![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2542016.png)
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile](/img/structure/B2542019.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2542021.png)

![N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2542023.png)

![1-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2542026.png)

![4-[(Thiophen-3-yl)carbonyl]morpholine](/img/structure/B2542033.png)
